3,7-Dimethyloct-6-en-1-yl decanoate 3,7-Dimethyloct-6-en-1-yl decanoate
Brand Name: Vulcanchem
CAS No.: 72934-06-6
VCID: VC3289719
InChI: InChI=1S/C20H38O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,19H,5-12,14-17H2,1-4H3
SMILES: CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

3,7-Dimethyloct-6-en-1-yl decanoate

CAS No.: 72934-06-6

Cat. No.: VC3289719

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dimethyloct-6-en-1-yl decanoate - 72934-06-6

Specification

CAS No. 72934-06-6
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name 3,7-dimethyloct-6-enyl decanoate
Standard InChI InChI=1S/C20H38O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,19H,5-12,14-17H2,1-4H3
Standard InChI Key XQIVXZXBZSEVKC-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C
Canonical SMILES CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C

Introduction

Chemical Structure and Properties

3,7-Dimethyloct-6-en-1-yl decanoate consists of a 3,7-dimethyloct-6-en-1-yl moiety (derived from citronellol) esterified with decanoic acid (capric acid). This combination yields a compound with both hydrophobic and slightly polar characteristics, influencing its solubility and interaction with various matrices.

Structural Characteristics

The compound features a branched carbon chain with methyl groups at positions 3 and 7, a double bond at position 6, and a decanoate ester linkage at position 1. Its molecular formula is C20H38O2, with an approximate molecular weight of 310.52 g/mol. The presence of the double bond creates potential for geometric isomerism, though the E-isomer is typically predominant in naturally derived sources.

Physical Properties

Based on structural analysis and comparison with similar compounds, 3,7-Dimethyloct-6-en-1-yl decanoate likely exists as a colorless to pale yellow liquid at room temperature with low water solubility and good solubility in organic solvents.

Table 1: Estimated Physical Properties of 3,7-Dimethyloct-6-en-1-yl Decanoate

PropertyEstimated ValueBasis for Estimation
Physical StateColorless to pale yellow liquidSimilar terpene esters
Boiling Point320-340°C at 760 mmHgBased on molecular weight and structure
Density0.85-0.90 g/cm³ at 20°CComparable ester compounds
Refractive Index1.44-1.47 at 20°CSimilar long-chain esters
SolubilitySoluble in most organic solvents, insoluble in waterHydrophobic nature of structure
Flash Point>100°CTypical for high molecular weight esters

Synthesis and Preparation Methods

The synthesis of 3,7-Dimethyloct-6-en-1-yl decanoate typically involves the esterification of 3,7-dimethyloct-6-en-1-ol (citronellol) with decanoic acid or a decanoic acid derivative.

Laboratory Synthesis

The most common synthetic route involves Fischer esterification, where citronellol reacts with decanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Water is continuously removed to drive the equilibrium toward product formation.

Industrial Production Methods

In industrial settings, the production may employ continuous flow reactors with heterogeneous acid catalysts to increase efficiency and reduce waste. Alternative methods might include transesterification from methyl decanoate or reaction with decanoyl chloride under basic conditions.

Table 2: Comparative Synthesis Methods for 3,7-Dimethyloct-6-en-1-yl Decanoate

MethodReactantsConditionsCatalystEstimated YieldAdvantages/Disadvantages
Fischer EsterificationCitronellol + Decanoic AcidReflux, 100-120°C, 4-8hH₂SO₄ or p-TSA70-85%(+) Simple setup
(−) Water removal needed
TransesterificationCitronellol + Methyl Decanoate80-100°C, 3-5hSodium methoxide65-80%(+) Milder conditions
(−) Requires excess alcohol
Acyl Chloride MethodCitronellol + Decanoyl Chloride0-25°C, 1-3hPyridine or TEA85-95%(+) High yield, fast reaction
(−) Sensitive to moisture
Enzymatic CatalysisCitronellol + Decanoic Acid40-60°C, 12-24hLipase enzymes75-90%(+) Environmentally friendly
(−) Higher cost, longer reaction time

Chemical Reactivity and Transformations

Hydrolysis Reactions

Like other esters, 3,7-Dimethyloct-6-en-1-yl decanoate undergoes hydrolysis under acidic or basic conditions, yielding 3,7-dimethyloct-6-en-1-ol and decanoic acid (or its salt in basic hydrolysis).

Oxidation Reactions

The presence of a double bond at C6-C7 makes the compound susceptible to oxidative transformations. Under mild oxidizing conditions, epoxidation of the double bond can occur, while stronger oxidizing agents may cause cleavage of the double bond.

Table 3: Predicted Reactivity of 3,7-Dimethyloct-6-en-1-yl Decanoate

Reaction TypeReagentsExpected ProductsReaction Site
Acid HydrolysisH₂SO₄/H₂O3,7-Dimethyloct-6-en-1-ol + Decanoic AcidEster bond
Basic HydrolysisNaOH/H₂O3,7-Dimethyloct-6-en-1-ol + Sodium DecanoateEster bond
Epoxidationm-CPBA6,7-Epoxy-3,7-dimethyloct-1-yl decanoateC6-C7 double bond
OzonolysisO₃, then Zn/HOAcFragmentation products including aldehydesC6-C7 double bond
HydrogenationH₂, Pd/C3,7-Dimethyloct-1-yl decanoateC6-C7 double bond

Applications and Industrial Uses

Fragrance and Flavor Industry

Based on structural features shared with known fragrance ingredients, 3,7-Dimethyloct-6-en-1-yl decanoate likely possesses olfactory properties that could make it valuable in perfumery and as a flavoring agent.

Industry SectorPotential ApplicationsRelevant Properties
FragrancePerfumes, colognes, scented productsOdor profile, volatility, stability
FlavorFood and beverage flavoringTaste profile, stability in food matrices
CosmeticsMoisturizers, lotions, creamsEmollient properties, skin penetration
Personal CareSoaps, shampoos, body washesFragrance fixative, solubilizing properties
IndustrialLubricants, plasticizersViscosity, thermal stability

Biological Properties and Activities

Interaction with Biological Systems

The compound's lipophilic nature may influence its interaction with biological membranes and potential for bioaccumulation. Its structural similarity to natural terpenes suggests possible modes of interaction with biological receptors and enzymes.

Table 5: Hypothesized Biological Activities Based on Structural Analysis

Biological ActivityHypothesized MechanismStructural BasisResearch Need
AntimicrobialMembrane disruptionLipophilic character, structural similarity to known antimicrobialsIn vitro screening against bacterial and fungal strains
AntioxidantFree radical scavengingPresence of double bondDPPH and ABTS assays
Enzyme ModulationBinding to enzyme active sitesStructural similarity to terpenes with known enzyme interactionsEnzyme inhibition assays
Olfactory Receptor BindingInteraction with nasal olfactory receptorsMolecular shape and functional groupsSensory evaluation and receptor binding studies

Structure-Activity Relationships

Comparison with Similar Compounds

Structurally related compounds include other terpene esters, such as 3,7-Dimethyloct-6-en-1-yl acetate (citronellyl acetate) and 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate.

Effect of Carbon Chain Length

The decanoate (C10) chain length of 3,7-Dimethyloct-6-en-1-yl decanoate differentiates it from similar esters with shorter or longer carbon chains, potentially affecting its physical properties, stability, and biological activity.

Table 6: Comparison of 3,7-Dimethyloct-6-en-1-yl Decanoate with Similar Compounds

CompoundStructural DifferenceEffect on PropertiesPotential Impact on Applications
3,7-Dimethyloct-6-en-1-yl acetateShorter acyl chain (C2 vs C10)Higher volatility, lower boiling pointMore suitable for top notes in fragrances
3,7-Dimethyloct-6-en-1-yl dodecanoateLonger acyl chain (C12 vs C10)Lower volatility, higher boiling pointPotentially longer-lasting fragrance effects
3,7-Dimethyloct-6-en-2-yl propionateDifferent position of alcohol group (C2 vs C1)Altered spatial arrangement, different odor profileDifferent sensory properties
3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylateComplex ester with nitrogen-containing ringDifferent polarity, hydrogen bonding capabilitiesPotentially different biological activities

Analytical Methods for Identification and Quantification

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for quantification and purity assessment of 3,7-Dimethyloct-6-en-1-yl decanoate.

Table 7: Analytical Methods for 3,7-Dimethyloct-6-en-1-yl Decanoate

Analytical TechniqueInformation ProvidedExpected Characteristic Features
¹H NMR SpectroscopyHydrogen environment, structural confirmationSignals for methyl groups (δ ~0.8-1.0 ppm), allylic proton (δ ~5.1 ppm), and -CH₂-O- group (δ ~4.1 ppm)
¹³C NMR SpectroscopyCarbon skeleton, functional group verificationCarbonyl carbon (δ ~173 ppm), olefinic carbons (δ ~120-140 ppm), and -CH₂-O- carbon (δ ~64 ppm)
Infrared SpectroscopyFunctional group identificationEster C=O stretch (~1735 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O stretch (~1175 cm⁻¹)
Mass SpectrometryMolecular weight, fragmentation patternMolecular ion peak, characteristic fragmentation pattern including loss of decanoate moiety
Gas ChromatographyPurity, quantificationRetention time dependent on column and conditions
Safety ParameterEstimated AssessmentBasis for Estimation
Acute Oral ToxicityLikely low toxicity (LD₅₀ >2000 mg/kg)Similar terpene esters
Skin IrritationPotentially mild irritantStructure-activity relationship
Sensitization PotentialLow to moderatePresence of unsaturation and ester group
Environmental PersistenceModerate biodegradabilityEster linkage susceptible to hydrolysis
BioaccumulationModerate potentialLipophilic character

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